5-bromo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide typically involves multiple steps:
Formation of the pyrazin-2-yloxy group: This step involves the reaction of pyrazine with an appropriate alkylating agent to introduce the pyrazin-2-yloxy group.
Cyclohexylation: The pyrazin-2-yloxy group is then attached to a cyclohexyl ring through a nucleophilic substitution reaction.
Furan-2-carboxamide formation: The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-bromo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine and furan moieties may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The presence of both the bromine atom and the pyrazin-2-yloxy group in this compound makes it unique compared to its analogs. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-(4-pyrazin-2-yloxycyclohexyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c16-13-6-5-12(22-13)15(20)19-10-1-3-11(4-2-10)21-14-9-17-7-8-18-14/h5-11H,1-4H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHVACQNNMDJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(O2)Br)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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